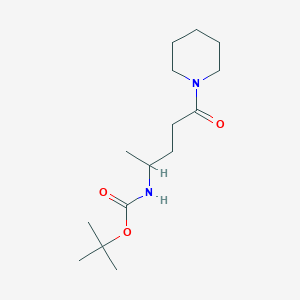
(3-Methyl-4-phenylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-phenylphenyl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group and a hydroxymethyl group are substituted at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenylphenyl)methanol typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid or phenylborate in the presence of a palladium catalyst and a base.
Reduction Reaction: The resulting 3-phenyl-2-methylbenzoic acid is then reduced using reducing agents such as borane or lithium aluminium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-phenylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-methyl-4-phenylbenzaldehyde or 3-methyl-4-phenylbenzoic acid.
Reduction: Formation of 3-methyl-4-phenylphenylmethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-Methyl-4-phenylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyl-4-phenylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can engage in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-biphenylmethanol: Similar structure but with the methyl and hydroxymethyl groups at different positions.
3-Methyl-4-phenylbenzaldehyde: Oxidized form of (3-Methyl-4-phenylphenyl)methanol.
3-Methyl-4-phenylbenzoic acid: Further oxidized form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(3-methyl-4-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI Key |
UERRTPCPQUHWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


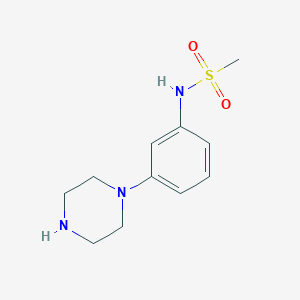
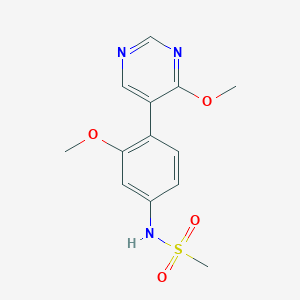
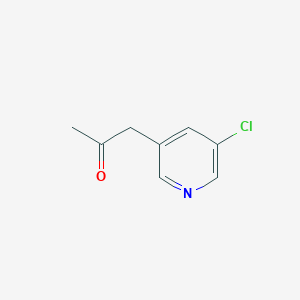
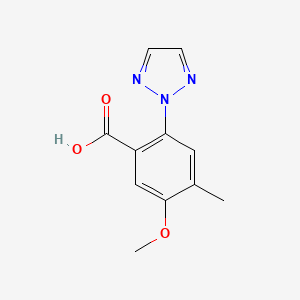
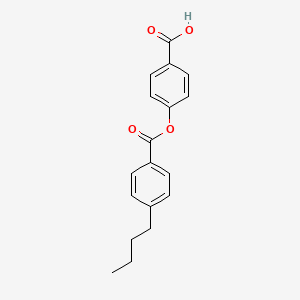

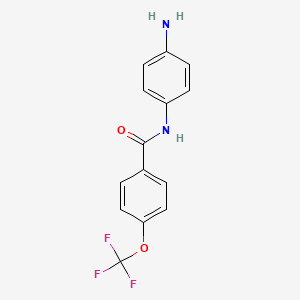
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
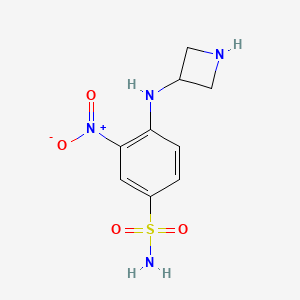
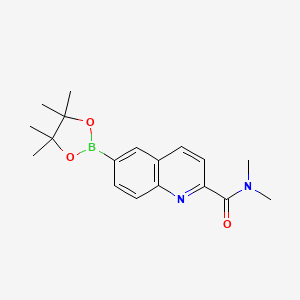
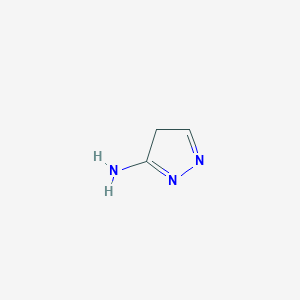
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
